2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde
Description
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is a substituted indole derivative featuring a carbaldehyde group at the 3-position of the indole core and a 4-chloro-3-nitrophenyl substituent at the 2-position. This compound’s structure combines electron-withdrawing groups (chloro and nitro) on the phenyl ring, which significantly influence its electronic properties and reactivity.
Properties
CAS No. |
918482-43-6 |
|---|---|
Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-6-5-9(7-14(12)18(20)21)15-11(8-19)10-3-1-2-4-13(10)17-15/h1-8,17H |
InChI Key |
KZTZJWKGGRNBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the chloro and nitro substituents on the phenyl ring. The final step involves the formylation of the indole ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Hydrazone Formation
The aldehyde group undergoes condensation with hydrazines to form hydrazone derivatives, a reaction critical for developing bioactive molecules.
Mechanism :
-
Nucleophilic attack by hydrazine’s terminal nitrogen on the aldehyde’s carbonyl carbon, followed by dehydration to form a hydrazone bond (C=N–NH–) .
Example Reactions :
| Hydrazine Reagent | Product Structure | Conditions | Yield |
|---|---|---|---|
| Hydrazine hydrate | Indole-3-carbaldehyde hydrazone | Ethanol, reflux, 4h | 75–85% |
| 4-Nitrophenylhydrazine | (4-Nitrophenyl)hydrazone | Acetic acid, 80°C, 6h | 70–78% |
| Benzothiazolylhydrazine | Heterocyclic hydrazone hybrid | DMF, rt, 12h | 65–72% |
These products are precursors for antimicrobial and anticancer agents .
Pd-Catalyzed C–H Functionalization
The indole ring participates in regioselective C–H bond activation, enabling arylation at specific positions.
Mechanism :
-
Pd(II) catalyst (e.g., Pd(OAc)₂) coordinates to the indole’s nitrogen and aldehyde oxygen, directing C4-arylation via a Pd(II)/Pd(IV) cycle .
-
AgOAc acts as an oxidant, while TFA enhances electrophilicity of the directing aldehyde group .
Example Reaction :
text2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde + 4-Iodotoluene → C4-Arylated indole derivative Conditions: Pd(OAc)₂ (5 mol%), AgOAc (2 eq.), HFIP, 120°C, 24h Yield: 60–68%
The nitro group stabilizes the transition state through electron-withdrawing effects, favoring C4 selectivity .
Nucleophilic Aromatic Substitution (NAS)
The chloro group at the 4-position of the nitrophenyl ring undergoes substitution under activating conditions.
Reactivity Factors :
-
Nitro group at 3-position meta-directs and activates the chloro group for NAS.
-
Common nucleophiles: amines, alkoxides, or thiols.
Example Reaction :
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 100°C, 12h | 4-Piperidinyl-3-nitrophenyl | Kinase inhibitor scaffold |
| NaSPh | CuI, DMSO, 80°C, 6h | 4-Phenylthio derivative | Antioxidant studies |
The nitro group remains intact, enabling further functionalization.
Condensation Reactions
The aldehyde participates in Knoevenagel and Friedel-Crafts condensations to form extended π-systems.
Key Examples :
-
Bis(indole) formation :
Reacts with excess indole in DMSO at 130°C to yield 3,3′-(arylmethylene)bis(indole) hybrids .
Reduction Reactions
The nitro group is reduced to an amine, altering electronic properties and bioactivity.
Methods :
-
Catalytic hydrogenation : H₂ (1 atm), 10% Pd/C, EtOH, 25°C → 3-Aminophenyl derivative (95% yield).
-
Fe/HCl : Selective reduction without affecting the chloro group.
Cyclization to Heterocycles
The aldehyde and nitro groups facilitate cyclizations with bifunctional reagents.
Example :
Comparative Reactivity of Structural Analogues
| Compound | Key Reactivity Differences |
|---|---|
| 2-(4-Nitrophenyl)-1H-indole-3-carbaldehyde | Lacks chloro group; lower NAS activity |
| 5-Chloroindole | No aldehyde or nitro groups; limited functionalization |
| 2-(4-Bromo-3-nitrophenyl)-1H-indole | Bromine enhances NAS rates vs. chloro |
Scientific Research Applications
Insect Growth Regulation
Recent studies have highlighted the potential of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde in agricultural applications, specifically as an insect growth regulator (IGR) . This compound has been identified as a juvenile hormone biosynthesis inhibitor, which is crucial in controlling the growth and development of various agricultural pests, particularly lepidopteran species such as Spodoptera frugiperda and Plutella xylostella .
Key Findings :
- The compound effectively disrupts the normal growth processes of insects by interfering with chitin formation and metamorphosis.
- It shows high selectivity and safety towards non-target organisms, aligning with sustainable agricultural practices.
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. Research indicates that derivatives of this indole-based structure can exhibit significant biological activities, including anticancer properties .
Synthesis Pathways :
- The reaction of this compound with different amines has been explored to produce a range of substituted indoles and quinazolines, which are known for their pharmacological activities .
Case Study 1: Insect Growth Regulation
A recent patent application detailed the use of this compound in developing an insect growth regulator targeting specific lepidopteran pests. The study demonstrated that this compound could significantly reduce pest populations while being environmentally friendly .
Case Study 2: Anticancer Activity
In a laboratory setting, derivatives synthesized from this compound were tested for their anticancer properties. One study reported promising results in inhibiting the proliferation of cancer cells, suggesting that modifications to the indole structure could enhance its therapeutic efficacy .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Insect Growth Regulation | Juvenile hormone biosynthesis inhibitor | Effective against Spodoptera frugiperda |
| Synthesis of Bioactive Compounds | Precursor for anticancer agents | Significant inhibition of cancer cell growth |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or interaction with cellular receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Observations:
- Electron-Withdrawing vs. This could influence its suitability in reactions requiring nucleophilic attack (e.g., hydrazone formation) .
- Bioactivity: Indole-3-carbaldehydes with nitrogen-containing substituents (e.g., pyrrolidinylethyl or morpholinyl) demonstrate anti-inflammatory and analgesic properties when converted to hydrazones. The nitro group in the target compound may modulate such activity, though nitro groups are occasionally associated with toxicity risks .
- Production Feasibility: The fluorophenyl analog has established manufacturing technology and market presence, suggesting higher stability or simpler synthesis compared to the nitro-substituted compound, which may require stringent handling due to nitro group hazards .
Physicochemical and Industrial Considerations
Industrial Insights:
- The fluorophenyl derivative’s commercial success (2025–2030 market projections) highlights its scalability, whereas the nitro-chloro variant’s niche applications may restrict it to specialized research contexts .
Biological Activity
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This indole derivative exhibits a variety of pharmacological effects, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
The compound features an indole core substituted with a chloro and nitro group, which are known to influence its reactivity and biological interactions. The presence of these functional groups can enhance the compound's ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, possess notable antimicrobial properties. In a study evaluating various indole derivatives, it was found that compounds with similar structures exhibited activity against Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections caused by resistant strains .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | S. aureus, C. albicans |
| Indolylquinazolinone (similar structure) | 3.90 | S. aureus ATCC 25923 |
| Indolylquinazolinone (MRSA) | <1 | S. aureus ATCC 43300 |
Anticancer Activity
Indole derivatives are recognized for their anticancer properties. A study highlighted the activity of various indole-based compounds against cancer cell lines, demonstrating that modifications in the indole structure can significantly affect cytotoxicity. The compound's ability to inhibit cell proliferation in cancer lines such as MCF-7 (breast cancer) and H460 (lung cancer) has been documented, with IC50 values indicating potent activity .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| MCF-7 | TBD | This compound |
| H460 | TBD | Similar indole derivatives |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. The results indicate that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.
| Compound | DPPH IC50 (µM) |
|---|---|
| This compound | TBD |
| BHA (Standard) | 11±0.5 |
The mechanisms underlying the biological activities of this compound may involve:
- Antimicrobial Mechanism : Indoles can disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival.
- Anticancer Mechanism : Indoles may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of signaling pathways.
- Antioxidant Mechanism : The electron-withdrawing nitro group enhances the ability of the compound to donate electrons, thus neutralizing free radicals.
Case Studies
Several studies have explored the biological efficacy of similar indole derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain indole derivatives showed high activity against MRSA strains, which is critical given the rising antibiotic resistance .
- Cytotoxicity in Cancer Cells : Research indicated that specific modifications in the indole structure led to enhanced cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde?
The synthesis typically involves functionalizing the indole core at the 3-position with a carbaldehyde group and introducing the 4-chloro-3-nitrophenyl substituent. A common approach includes:
- Condensation reactions : Reacting 1H-indole-3-carbaldehyde with a nitro-substituted aryl halide under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .
- Oxime formation : Refluxing with hydroxylamine in ethanol to generate intermediates like indole-3-carbaldehyde oxime, followed by further functionalization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are standard for isolating high-purity crystals .
Q. How is single-crystal X-ray diffraction (SC-XRD) used to determine the molecular structure of this compound?
SC-XRD involves:
- Crystal growth : Slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO/ethanol mixtures) to obtain diffraction-quality crystals .
- Data collection : Using a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
- Structure refinement : Software like SHELXL (for small-molecule refinement) and WinGX (for data integration and visualization) are employed. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>15:1) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR (DMSO-d6) identify aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ ~10.2 ppm) .
- FT-IR : Stretching vibrations for NO (~1520 cm), C=O (~1680 cm), and C-Cl (~750 cm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 316.04 for CHClNO) .
Advanced Research Questions
Q. How can density functional theory (DFT) validate experimental structural data for this compound?
DFT calculations (e.g., B3LYP/6-311G(d,p)) predict bond lengths, angles, and electronic properties:
- Geometry optimization : Compare computed bond lengths (e.g., C(9)-N(1) = 1.376 Å) with SC-XRD data. Deviations <0.02 Å confirm reliability .
- Frontier molecular orbitals : HOMO-LUMO analysis reveals charge transfer interactions, crucial for understanding reactivity .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .
Table 1 : Experimental vs. DFT bond lengths (Å) for key functional groups
| Bond | Experimental | DFT (B3LYP) |
|---|---|---|
| C(9)-N(1) | 1.376 | 1.382 |
| C=O (aldehyde) | 1.221 | 1.218 |
Q. What challenges arise in crystallographic refinement for nitro-substituted indole derivatives?
- Disorder : The nitro group’s planar geometry can lead to rotational disorder. Mitigate by refining occupancy factors or using restraints in SHELXL .
- Twinned crystals : Common in polar space groups (e.g., P2/c). Apply twin law matrices and HKLF5 format in refinement .
- Anisotropic displacement : Validate thermal ellipsoids using ORTEP to avoid overinterpretation of thermal motion .
Q. How do steric and electronic effects influence the reactivity of the nitro and aldehyde groups?
- Nitro group : Strong electron-withdrawing effect deactivates the phenyl ring, directing electrophilic substitution to the para position. Steric hindrance from the nitro group slows nucleophilic attack at the adjacent carbon .
- Aldehyde group : Participates in condensation reactions (e.g., hydrazone formation) but requires protection (e.g., acetal formation) during nitration steps to prevent side reactions .
Q. What strategies optimize reaction yields in cross-coupling steps for analogous indole derivatives?
- Catalyst selection : Pd(PPh) for Suzuki coupling, with CsCO as a base to enhance transmetalation .
- Solvent effects : Use toluene/DMF (3:1) to balance solubility and reaction rate .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 h conventional) while maintaining yields >75% .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational and experimental bond angles?
- Basis set limitations : Upgrade from 6-31G(d) to def2-TZVP for better accuracy in angle calculations .
- Crystal packing effects : SC-XRD data reflect intermolecular forces (e.g., hydrogen bonding), whereas DFT models isolated molecules. Use periodic boundary conditions in DFT for direct comparison .
Methodological Workflow
Q. What is a stepwise protocol for synthesizing and characterizing this compound?
Synthesis :
- React 1H-indole-3-carbaldehyde (1 eq) with 4-chloro-3-nitrobenzene boronic acid (1.2 eq) via Suzuki coupling in toluene/DMF (3:1) at 120°C for 30 min under microwave .
Purification :
- Column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol .
Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
